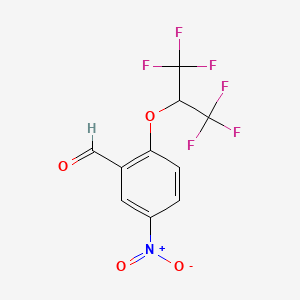
Chlormethyl-8-(tert-Butoxycarbonylamino)-1-octylcarbonat
Übersicht
Beschreibung
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate is a compound that features a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an octyl carbonate moiety. This compound is of interest in organic synthesis due to its unique structural components, which allow for various chemical transformations and applications in different fields.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate typically involves multiple steps. One common approach is to start with the preparation of the tert-butoxycarbonyl (Boc) protected amino group. This is achieved by reacting the amino substrate with di-tert-butyl dicarbonate under basic conditions . The chloromethyl group can be introduced through a chloromethylation reaction, often using chloromethyl methyl ether or chloromethyl chloroformate as reagents . The final step involves the formation of the octyl carbonate moiety, which can be accomplished by reacting the intermediate with octyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or other strong acids.
Carbonate Formation: The octyl carbonate moiety can be formed through reactions with alcohols and carbonylating agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Carbonate Formation: Reagents such as octyl chloroformate and bases like triethylamine are used for the formation of the carbonate moiety.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or other substituted derivatives depending on the nucleophile used.
Deprotection Reactions: The primary amine is released upon removal of the Boc group.
Carbonate Formation: The final product is the octyl carbonate derivative.
Wirkmechanismus
The mechanism of action of Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate involves its ability to undergo various chemical transformations. The chloromethyl group can react with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds . The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule . The octyl carbonate moiety can participate in esterification and transesterification reactions, contributing to the compound’s versatility in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloromethyl 8-(tert-butoxycarbonylamino)-1-hexyl carbonate
- Chloromethyl 8-(tert-butoxycarbonylamino)-1-decyl carbonate
- Chloromethyl 8-(tert-butoxycarbonylamino)-1-dodecyl carbonate
Uniqueness
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The presence of the chloromethyl group allows for versatile substitution reactions, while the Boc-protected amino group offers selective deprotection under mild conditions . The octyl carbonate moiety adds hydrophobic character, making the compound suitable for applications in both aqueous and organic environments .
Eigenschaften
IUPAC Name |
chloromethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28ClNO5/c1-15(2,3)22-13(18)17-10-8-6-4-5-7-9-11-20-14(19)21-12-16/h4-12H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGSZEWDIFYMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1407737.png)


![1,7-Diazaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1407743.png)






![2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide](/img/structure/B1407755.png)

